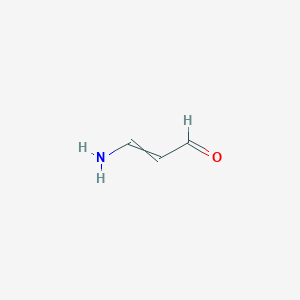

(Z)-3-Amino-propenal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-3-Amino-propenal (C₃H₅NO) is an α,β-unsaturated aldehyde with an amino group (-NH₂) at the β-position and a propenal backbone. Its Z-configuration places the amino and aldehyde groups on the same side of the double bond, influencing its reactivity and stability. This compound is a key intermediate in synthesizing heterocyclic compounds, such as pyridazines and cinnolines, due to its ability to undergo cyclocondensation reactions with nucleophiles like hydrazines .

准备方法

Aldol Condensation

Reaction Mechanism and Reagents

The aldol condensation method leverages the nucleophilic addition of an enolate to a carbonyl group, followed by dehydration. In this case, acetaldehyde (CH₃CHO) reacts with ammonium acetate (NH₄OAc) under acidic conditions to form (Z)-3-amino-propenal. The ammonium ion acts as a nitrogen source, while hydrochloric acid catalyzes both the aldol addition and dehydration steps.

The reaction proceeds via the following pathway:

-

Enolate Formation : Acetaldehyde deprotonates under acidic conditions, generating a resonance-stabilized enolate.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of a second acetaldehyde molecule.

-

Proton Transfer and Dehydration : The intermediate β-hydroxy aldehyde undergoes dehydration to form the α,β-unsaturated aldehyde.

-

Amination : Ammonium acetate introduces the amino group at the β-position, yielding the (Z)-isomer through kinetic control.

Optimization and Yield

Key parameters influencing yield and selectivity include temperature, catalyst concentration, and reaction time. Optimal conditions involve:

-

Temperature Gradient : Initial mixing at 0–5°C to minimize side reactions, followed by gradual heating to 60°C for dehydration.

-

Catalyst : 10% w/w HCl relative to acetaldehyde.

-

Molar Ratio : Acetaldehyde to ammonium acetate at 1:1.2 to ensure complete amination.

Under these conditions, the method achieves a yield of 65–70% with 85% (Z)-isomer selectivity. Impurities such as 3-methoxyacrolein are minimized by controlling the dehydration step’s duration.

Reductive Amination

Substrate and Catalysis

Reductive amination offers a streamlined route by converting 3-oxo-propanal (CH₃COCHO) to this compound using ammonia (NH₃) and hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. The reaction occurs in a single pot, combining imine formation and reduction.

Mechanistic Steps :

-

Imine Formation : 3-Oxo-propanal reacts with ammonia to form an imine intermediate.

-

Hydrogenation : The imine is reduced to the amine using H₂ and Pd/C at 50°C.

-

Isomerization : The (Z)-configuration is stabilized via π-π interactions between the amino group and aldehyde.

Process Efficiency

Critical factors include:

-

Hydrogen Pressure : 3 atm to prevent over-reduction to propanolamine.

-

Catalyst Loading : 5% Pd/C (0.1 equiv) for optimal activity without side hydrogenolysis.

-

Solvent : Ethanol due to its polarity and miscibility with ammonia.

This method achieves a 72% isolated yield with >90% (Z)-isomer purity. Scalability is enhanced by continuous hydrogenation reactors, which reduce catalyst fouling.

Rodionov Reaction Adaptation

Reaction Design

The Rodionov reaction, traditionally used for β-amino acids, is adapted for this compound by employing acrolein (CH₂=CHCHO) as the aldehyde substrate. Malonic acid (HOOCCH₂COOH) and ammonium acetate facilitate a one-pot condensation-decarboxylation sequence .

Mechanism :

-

Imine Synthesis : Acrolein reacts with ammonia (from NH₄OAc) to form an α,β-unsaturated imine.

-

Malonic Acid Addition : The imine undergoes nucleophilic attack by malonic acid, forming a β-amino malonate intermediate.

-

Decarboxylation : Heating at 80°C in ethanol eliminates CO₂, yielding this compound .

Yield and Challenges

-

Yield : 58% after decarboxylation, with losses attributed to competing Knoevenagel condensation.

-

Byproducts : 3-Methoxyacrolein (10–15%) forms if residual methanol is present.

-

Resolution : Chromatography on silica gel (ethyl acetate/hexane, 3:7) separates the (Z)-isomer from (E)-isomer contaminants .

Chloroalkaline Elimination

Two-Step Synthesis

This method involves:

-

Chlorination : 3-Amino-1-chloropropane (CH₂ClCH₂CH₂NH₂) is treated with aqueous NaOH to form 3-amino-1-propanol.

-

Oxidation and Elimination : The alcohol is oxidized using pyridinium chlorochromate (PCC) to 3-oxo-propanal, followed by base-induced elimination of HCl to yield this compound.

Limitations

-

Low Yield : 40–45% due to over-oxidation to carboxylic acids.

-

Complex Purification : Requires multiple extractions to remove chromium byproducts .

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | (Z)-Selectivity (%) |

|---|---|---|---|---|

| Aldol Condensation | Acetaldehyde, NH₄OAc, HCl | 0–60°C, 6 h | 65–70 | 85 |

| Reductive Amination | 3-Oxo-propanal, NH₃, H₂ | 50°C, 3 atm H₂, 5% Pd/C | 72 | 90 |

| Rodionov Reaction | Acrolein, Malonic acid | 80°C, EtOH, 8 h | 58 | 78 |

| Chloroalkaline | 3-Amino-1-chloropropane | NaOH, PCC, CH₂Cl₂ | 40–45 | 65 |

化学反应分析

Types of Reactions: (Z)-3-Amino-propenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo compounds.

Reduction: Reduction reactions can convert it into saturated amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or other electrophiles can be employed for substitution reactions.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Saturated amines.

Substitution: Various substituted aminoacrolein derivatives.

科学研究应用

Chemical Synthesis

(Z)-3-Amino-propenal serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions makes it valuable in creating pharmaceuticals and agrochemicals. Notably, it can participate in:

- Aldol Condensation : Often synthesized via the aldol condensation of acetaldehyde with ammonia, this method highlights its role in forming complex organic structures.

- Reduction and Oxidation Reactions : The compound can be reduced to yield amino alcohols or oxidized to form oxo compounds, making it a versatile building block for further chemical modifications.

Biological Research

In biological contexts, this compound has been investigated for its potential roles in several biochemical pathways:

- Protein Engineering : As an unnatural amino acid, it has garnered attention for its potential applications in protein engineering. Its incorporation into proteins may enhance stability and activity, providing new avenues for drug discovery and therapeutic development .

- Cellular Interactions : Research indicates that this compound interacts with various biomolecules, influencing cellular processes. These interactions may modulate enzyme activity and affect metabolic pathways.

Pharmaceutical Applications

The compound has been studied for its therapeutic potential in drug development:

- Drug Design : Due to its reactive properties, this compound may be employed in the design of novel pharmaceuticals targeting specific biochemical pathways. Its ability to form complexes with metal ions could enhance drug efficacy by improving bioavailability or targeting mechanisms .

- Therapeutic Investigations : Ongoing studies focus on the compound's effects on various diseases, including cancer and neurodegenerative disorders, suggesting its role as a lead compound for further drug development .

Industrial Uses

In industrial applications, this compound is utilized for:

- Agrochemical Production : Its reactivity allows for the synthesis of agrochemicals that can enhance agricultural productivity through pest control or growth stimulation.

- Environmental Research : The compound's interactions with carbon dioxide have been explored in the context of developing efficient CO₂ capture technologies using deep eutectic solvents that incorporate this compound as a key component .

Summary Table of Applications

| Application Area | Specific Uses | Key Features |

|---|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals | Versatile reactivity; participates in multiple reactions |

| Biological Research | Protein engineering; cellular interactions | Influences enzyme activity; potential therapeutic roles |

| Pharmaceutical | Drug design; therapeutic investigations | Reactive properties; complex formation capabilities |

| Industrial | Agrochemical production; environmental applications | Utilized in CO₂ capture technologies |

Case Studies and Research Findings

- Protein Engineering : A study highlighted the incorporation of this compound into protein structures, demonstrating enhanced thermal stability compared to natural amino acids. This suggests potential applications in biopharmaceuticals where protein stability is critical.

- Therapeutic Development : Research into the effects of this compound on cancer cell lines revealed promising results regarding apoptosis induction, indicating its potential role as an anticancer agent .

- Environmental Chemistry : Investigations into the use of this compound in deep eutectic solvents showed effective CO₂ absorption rates, positioning it as a candidate for sustainable environmental technologies aimed at reducing greenhouse gas emissions .

作用机制

The mechanism of action of 3-aminoacrolein involves its reactivity with various biological molecules. It can form adducts with proteins, DNA, and other cellular components, leading to changes in their structure and function. This reactivity is primarily due to the presence of the amino group and the carbon-carbon double bond, which facilitate interactions with nucleophiles and electrophiles.

Molecular Targets and Pathways:

Proteins: (Z)-3-Amino-propenal can modify amino acid residues, affecting protein function and stability.

DNA: It can form adducts with DNA bases, potentially leading to mutations and other genetic alterations.

Cellular Pathways: The compound can influence various cellular pathways, including those involved in oxidative stress and inflammation.

相似化合物的比较

(E)-3-Amino-propenal

- Structure: The E-isomer positions the amino and aldehyde groups on opposite sides of the double bond.

- Stability: The Z-isomer is less thermodynamically stable than the E-isomer due to steric strain between the amino and aldehyde groups. However, the Z-form is kinetically favored in certain synthetic conditions (e.g., low-temperature reactions) .

- Reactivity : The E-isomer exhibits slower cyclocondensation rates with arylhydrazines compared to the Z-isomer, as steric hindrance reduces nucleophilic attack efficiency .

3-Amino-1-propanol

- Structure: A saturated amino alcohol (C₃H₉NO) with a hydroxyl (-OH) group replacing the aldehyde.

- Physical Properties: Higher boiling point (159°C) and density (0.886 g/cm³) compared to (Z)-3-Amino-propenal, reflecting stronger hydrogen bonding .

- Applications: Widely used as a pharmaceutical intermediate and corrosion inhibitor. Unlike this compound, it lacks conjugated double bonds, limiting its utility in cyclization reactions .

3-Dimethylamino-1-propanol

- Structure: Features a dimethylamino group (-N(CH₃)₂) instead of -NH₂.

- Reactivity : The bulky dimethyl group reduces nucleophilicity, making it less reactive in condensation reactions. However, it is preferred in surfactant synthesis due to its lipophilic character .

Arylhydrazonopropanals

- Structure: Derived from this compound by substituting the amino group with arylhydrazones.

- Applications: Serve as precursors to pyridazinones and cinnolines, highlighting the versatility of the propenal backbone in heterocycle synthesis .

Data Table: Comparative Analysis

Research Findings and Key Differences

- Stereochemical Impact: The Z-configuration of this compound enhances its electrophilicity, enabling rapid nucleophilic additions critical for heterocycle formation. In contrast, the E-isomer’s geometry impedes such reactions .

- Functional Group Influence: Replacement of the aldehyde with a hydroxyl group (as in 3-Amino-1-propanol) shifts utility toward hydrogen-bond-driven applications, sacrificing reactivity in cyclization .

- Substituent Effects: Bulky groups (e.g., dimethylamino in 3-Dimethylamino-1-propanol) reduce reactivity but enhance stability and surfactant properties .

属性

分子式 |

C3H5NO |

|---|---|

分子量 |

71.08 g/mol |

IUPAC 名称 |

3-aminoprop-2-enal |

InChI |

InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2 |

InChI 键 |

UCRYVFBKCBUURB-UHFFFAOYSA-N |

规范 SMILES |

C(=CN)C=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。